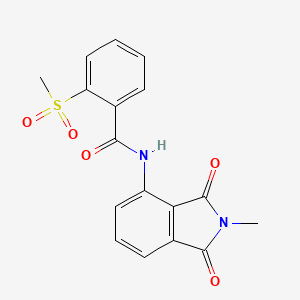

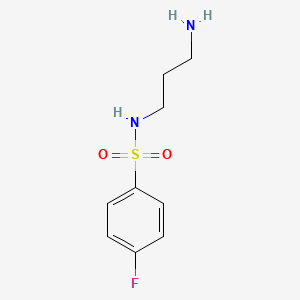

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. MI-773 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has led to the synthesis and characterization of novel compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, highlighting their potential in various applications. For instance, Aouine et al. (2011) explored the synthesis of 5-substituted tetrazoles demonstrating corrosion inhibition for mild steel in acidic media, showcasing the compound's relevance in materials science and corrosion protection Aouine et al., 2011.

Organic Synthesis Methodologies

The compound's derivatives have been utilized in organic synthesis methodologies, such as the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling, offering a greener and more environmentally friendly approach to sulfonylation reactions Chengcai Xia et al., 2016.

Biological Activities

Significant efforts have been directed towards understanding the biological activities of derivatives of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide. For example, Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, evaluating their antiepileptic activity through molecular docking, revealing potential therapeutic applications Asadollahi et al., 2019.

Antimicrobial and Anticancer Evaluation

Research has also focused on the antimicrobial and anticancer evaluation of derivatives, indicating their promising potential in medical and pharmaceutical fields. Patel and Dhameliya (2010) synthesized and evaluated the antibacterial and antifungal activities of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives, suggesting their utility as prospective antimicrobials Patel & Dhameliya, 2010.

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme Phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-α (TNF-α) . These targets play a crucial role in inflammatory responses and immune regulation.

Mode of Action

The compound acts as a selective inhibitor of PDE4 and TNF-α . By inhibiting these targets, it modulates the inflammatory response and immune regulation, leading to potential therapeutic effects.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in inflammation and modulation of immune responses. This can lead to potential therapeutic effects in conditions such as psoriasis and psoriatic arthritis .

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)11-7-5-8-12(14(11)17(19)22)18-15(20)10-6-3-4-9-13(10)25(2,23)24/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAHLUJBBSJPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)

![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)